3,4-ジヘキシルチオフェン

概要

説明

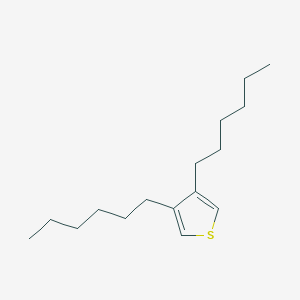

3,4-Dihexylthiophene is a derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The hexyl groups attached to the 3rd and 4th positions of the thiophene ring make it a dialkylthiophene, which is a structural motif commonly found in conjugated polymers used in organic electronics. The presence of the hexyl side chains typically enhances the solubility and processability of the polymer, making it suitable for applications such as organic photovoltaics and field-effect transistors.

Synthesis Analysis

The synthesis of 3,4-dihexylthiophene derivatives and related compounds involves various strategies, including Grignard metathesis (GRIM) polymerization, as mentioned in the synthesis of poly(3-hexylthiophene) with bromobutyl functional groups at the chain ends . Another approach involves the perbromination of 3-hexylthiophene followed by protection and bromine/fluorine exchange to create building blocks like 3-fluoro-4-hexylthiophene . These synthetic routes are crucial for tuning the electronic properties of the resulting polymers.

Molecular Structure Analysis

The molecular structure of poly(3-hexylthiophene) derivatives has been extensively studied. For instance, a structural model of regioregular poly(3-hexylthiophene) was obtained using electron diffraction analysis, revealing a monoclinic unit cell with space group P21/c . Infrared spectroscopy has been used to study the orientation of the thiophene ring in amorphous films, providing insights into the molecular orientation and its impact on device performance . Additionally, vibrational spectra of oligomer single crystals have been used to identify structural markers that distinguish between different phases of the material .

Chemical Reactions Analysis

The chemical reactions involving 3,4-dihexylthiophene derivatives are primarily focused on polymerization to create semiconducting materials. For example, the copolymerization of 3-hexylthiophene with other monomers can lead to materials with extended optical absorption, which is beneficial for photovoltaic applications . The reactivity of functionalized poly(3-hexylthiophene) with living anionic polymers has also been explored to create novel block copolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of poly(3-hexylthiophene) derivatives are closely related to their molecular weight, regioregularity, and crystallinity. Fractionation of regioregular poly(3-hexylthiophene) into different molecular weights showed that higher molecular weights lead to increased conjugation length and a bathochromic shift in UV-vis-near-IR spectra . The regioregularity of the polymer chain is critical for achieving high-performance materials, as seen in the synthesis of head-to-tail regioregular poly(3-hexylthiophene) . The stacking behavior of these polymers in solution and solid-state has been studied using light scattering and X-ray crystallography, revealing insights into their aggregation and pi-stacking characteristics .

科学的研究の応用

有機光起電力用途

3,4-ジヘキシルチオフェン: は、ドナー-アクセプター共重合体と低バンドギャップポリマーの合成に使用されます 。これらの材料は、太陽光を電気エネルギーに変換する有機太陽電池の製造に不可欠です。 この化合物は、ポリチオフェン:フラーレン太陽電池の熱安定性を向上させる能力に特に優れており、より耐久性があり効率的なエネルギーハーベスティングデバイスにつながります .

ポリマー合成

ポリマー化学の分野では、3,4-ジヘキシルチオフェンはチオフェン誘導体の触媒酸化重合に役割を果たします 。このプロセスは、しばしばパラジウムによって触媒され、ヘッドツーヘッド含量の高いポリチオフェンの形成につながります。これらは、向上したキャリア輸送特性により、高性能電子デバイスに不可欠です。

有機エレクトロニクス

この化合物は、有機電子デバイスの開発に不可欠です 。これは、高いホール移動度を有する材料の製造に貢献します。これは、有機発光ダイオード(OLED)、薄膜トランジスタ、その他の柔軟な電子部品の性能における重要な要素です。

触媒作用

3,4-ジヘキシルチオフェンを含むチオフェン誘導体の酸化重合には、触媒作用が伴います 。このプロセスは、さまざまな触媒用途で使用されるポリマーの製造に不可欠であり、エネルギー変換から環境修復まで、潜在的に幅広い用途があります。

生物医学研究

3,4-ジヘキシルチオフェンはプロテオミクス研究に使用できます 。これは、生物医学的用途における可能性を示唆しています。この分野における具体的な用途は検索結果には記載されていませんが、この化合物が研究に関与していることから、タンパク質相互作用と機能を理解する際の有用性が示唆され、医学の進歩につながる可能性があります。

作用機序

Target of Action

3,4-Dihexylthiophene is primarily used in the synthesis of donor-acceptor copolymers and low-band gap polymers . These polymers are the primary targets of 3,4-Dihexylthiophene, and they play a crucial role in organic photovoltaic applications .

Mode of Action

The compound interacts with its targets through a process known as oxidative polymerization . This process involves the use of a catalyst, such as palladium (II) acetate, in combination with copper (II) acetate and trifluoroacetic acid under an oxygen atmosphere . The resulting polymers exhibit a richer head-to-head content and a blue-shifted maximum absorption and luminescence wavelengths .

Biochemical Pathways

The oxidative polymerization of 3,4-Dihexylthiophene affects the polymerization pathway . This pathway involves the formation of C-C bonds from C-H bonds, making the process atom-economical . The resulting polymers have long p-conjugated structures, which are essential for their application in organic electronic devices .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 3,4-Dihexylthiophene are not readily available, it’s important to note that the compound is a liquid at room temperature with a density of 0.925 g/mL at 25 °C . These properties may influence its bioavailability in certain applications.

Result of Action

The action of 3,4-Dihexylthiophene results in the formation of polymers with excellent carrier transport properties . These polymers, such as regioregular poly(3-hexylthiophene) (P3HT), exhibit high hole mobility . Additionally, 3,4-Dihexylthiophene has been shown to enhance the thermal stability of polythiophene: fullerene solar cells .

Action Environment

The action of 3,4-Dihexylthiophene is influenced by environmental factors such as temperature and the presence of oxygen . The oxidative polymerization process, for instance, occurs under an oxygen atmosphere . Moreover, the compound is classified as a combustible liquid , indicating that its action, efficacy, and stability may be affected by exposure to heat or flame.

Safety and Hazards

将来の方向性

3,4-Dihexylthiophene is used in the synthesis of donor-acceptor copolymers and low-band gap polymers for use in Organic Photovoltaic Applications. It has shown to enhance the thermal stability of polythiophene: fullerene solar cells . This suggests potential future directions in the field of organic photovoltaics.

特性

IUPAC Name |

3,4-dihexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-3-5-7-9-11-15-13-17-14-16(15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRIIAIZQBBXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC=C1CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571972 | |

| Record name | 3,4-Dihexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122107-04-4 | |

| Record name | 3,4-Dihexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3,4-dihexylthiophene in organic solar cell research?

A1: 3,4-dihexylthiophene is frequently used as a building block in conjugated polymers for organic solar cells. For example, it's a monomer in poly(3-hexylthiophene) (P3HT), a popular material for the active layer in bulk heterojunction solar cells. The research paper titled "Novel porphyrins for DSSC and BHJ solar Cells" [] highlights the use of 3,4-dihexylthiophene as a bridging unit in porphyrin-based small molecules for both bulk heterojunction solar cells (BHJSC) and dye-sensitized solar cells (DSSCs).

Q2: How does the inclusion of 3,4-dihexylthiophene units affect the properties of polythiophene-based materials?

A2: The incorporation of 3,4-dihexylthiophene units can significantly impact the morphology and thermal stability of polythiophene-based materials. The paper "Enhancing the thermal stability of polythiophene:fullerene solar cells by decreasing effective polymer regioregularity" [] demonstrates that introducing 3,4-dihexylthiophene into poly(3-hexylthiophene) can decrease the effective regioregularity of the polymer. This, in turn, leads to a more thermally stable interpenetrating network with PCBM (a common fullerene derivative used in organic solar cells) without significantly compromising electronic properties.

Q3: Can 3,4-dihexylthiophene be utilized in the controlled synthesis of nanomaterials for optoelectronic applications?

A3: Yes, research suggests that 3,4-dihexylthiophene plays a crucial role in the controlled synthesis of semiconducting nanoparticles. The paper "Synchronous Preparation of Length-Controllable 1D Nanoparticles via Crystallization-Driven In Situ Nanoparticlization of Conjugated Polymers" [] describes a novel method to prepare length-controlled, one-dimensional nanoparticles using 3,4-dihexylthiophene. The study highlights the compound's use in block copolymerization with polythiophene, resulting in nanoparticles with precisely controlled lengths due to the formation of a highly solubilizing shell around a crystalline polythiophene core.

Q4: How does 3,4-dihexylthiophene contribute to the performance of organic field-effect transistors (OFETs)?

A4: 3,4-dihexylthiophene is a key component in polymers designed for OFET applications. The research presented in "Synthesis of Thiophene-Based π-Conjugated Polymers Containing Oxadiazole or Thiadiazole Moieties and Their Application to Organic Photovoltaics" [] explores the synthesis and properties of polymers incorporating 3,4-dihexylthiophene, thiophene, and either oxadiazole or thiadiazole units. These polymers demonstrated promising field-effect transistor (FET) mobilities, highlighting the potential of 3,4-dihexylthiophene-containing polymers for organic electronics.

Q5: What is the impact of chain length on the properties of oligomers containing 3,4-dihexylthiophene?

A5: The length of oligomers incorporating 3,4-dihexylthiophene significantly influences their electronic and electrochemical properties. The paper "SYNTHESIS AND CHARACTERIZATION OF THE ELECTRONIC AND ELECTROCHEMICAL PROPERTIES OF THIENYLENEVINYLENE OLIGOMERS WITH MULTINANOMETER DIMENSIONS" [] examines thienylenevinylene oligomers based on 3,4-dihexylthiophene with chain lengths approaching 100 Å. The study reveals that increasing the chain length narrows the HOMO-LUMO gap and band gap, influences redox potentials, and impacts the number of accessible redox states.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)

![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)